molecular formula C11H19NO9 B13827034 Neuraminic-6-14c acid,N-acetyl-(9ci)

Neuraminic-6-14c acid,N-acetyl-(9ci)

Cat. No.: B13827034
M. Wt: 321.23 g/mol
InChI Key: SQVRNKJHWKZAKO-IJEZIBBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Neuraminic-6-14c acid, N-acetyl-(9ci) can be synthesized through enzymatic methods. One common approach involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. This method uses pyruvate and N-acetyl-glucosamine as substrates . The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield.

Industrial Production Methods

Industrial production of N-acetylneuraminic acid often employs microbial fermentation techniques. Specific strains of bacteria are genetically engineered to overproduce the enzymes required for the synthesis of N-acetylneuraminic acid. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Neuraminic-6-14c acid, N-acetyl-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Virological Applications

N-acetylneuraminic acid serves as a critical receptor determinant in viral infections. Its derivatives, particularly 9-O-acetylated forms, are utilized by viruses to attach to host cells.

  • Bovine Coronavirus : Research indicates that bovine coronavirus uses N-acetyl-9-O-acetylneuraminic acid as a receptor determinant for initiating infection in cultured cells. Pretreatment with neuraminidase or acetylesterase made the cells resistant to the virus, highlighting the importance of this compound in viral pathogenesis .
  • Influenza Virus : The influenza C virus has been shown to utilize 9-O-acetyl-N-acetylneuraminic acid for high-affinity attachment to host cells. This interaction is crucial for the virus's ability to infect and replicate within the host .

Biotechnological Applications

N-acetylneuraminic acid is extensively studied for its potential applications in biotechnology and pharmaceuticals.

  • Antiviral Drug Development : The synthesis of antiviral medications, such as zanamivir (an anti-flu drug), leverages N-acetylneuraminic acid due to its structural similarities to sialic acids. This compound's derivatives can inhibit viral neuraminidases, which are essential for viral replication .
  • Sialic Acid Production : The biotechnological production of N-acetyl-D-neuraminic acid has gained attention due to its role in glycoproteins and glycolipids. These macromolecules are vital in cell signaling and immune responses, making N-acetylneuraminic acid a target for enhancing vaccine efficacy and therapeutic interventions .

Neuroscience Applications

N-acetylneuraminic acid plays a crucial role in brain function and development.

  • Cognitive Function : Studies have shown that N-acetylneuraminic acid is a vital component of gangliosides in the brain, which are implicated in memory function and neuronal communication. The uptake of radiolabeled N-acetylneuraminic acid into the brains of neonatal piglets demonstrates its importance in early neural development .
  • Neuronal Protection : The presence of sialic acids on neuronal surfaces may protect against pathogens and facilitate synaptic functions. Their role in modulating interactions between neurons and glial cells is an active area of research .

Case Studies

Study TitleFindingsApplication
Bovine Coronavirus Interaction with N-Acetylneuraminic AcidDemonstrated that 9-O-acetylated sialic acids are essential for viral attachment and infectionVirology
Antiviral Efficacy of Sialidase InhibitorsShowed that compounds derived from N-acetylneuraminic acid effectively inhibit influenza virus replicationPharmaceutical Development
Uptake Study in Neonatal PigletsFound significant uptake of N-acetylneuraminic acid into brain tissue, correlating with cognitive functionNeuroscience

Mechanism of Action

The mechanism of action of Neuraminic-6-14c acid, N-acetyl-(9ci) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neuraminic-6-14c acid, N-acetyl-(9ci) is unique due to its labeled carbon, which makes it particularly useful in tracing and imaging studies.

Properties

Molecular Formula

C11H19NO9

Molecular Weight

321.23 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4,5,6-14C5)oxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2

InChI Key

SQVRNKJHWKZAKO-IJEZIBBDSA-N

Isomeric SMILES

CC(=O)N[14C@@H]1[14C@H]([14CH2][14C@](O[14C@H]1[C@@H]([C@@H](CO)O)O)([14C](=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.